(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
134176-20-8
VCID:
VC0172781
InChI:
InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1
SMILES:
COC(=O)C1C2C1C(=O)CCC2
Molecular Formula:
C9H12O3
Molecular Weight:
168.19 g/mol
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
CAS No.: 134176-20-8
Cat. No.: VC0172781
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134176-20-8 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | methyl (1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1 |
| Standard InChI Key | CBQPOZUMQGMCPK-APQOSEDMSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CCC2 |
| SMILES | COC(=O)C1C2C1C(=O)CCC2 |
| Canonical SMILES | COC(=O)C1C2C1C(=O)CCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator